molecular formula C14H12N2O5 B1212143 Benzoic acid, 3,3'-oxybis(2-amino- CAS No. 32602-67-8

Benzoic acid, 3,3'-oxybis(2-amino-

Cat. No.: B1212143
CAS No.: 32602-67-8
M. Wt: 288.25 g/mol
InChI Key: DWTYTLYFPQXMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3,3'-oxybis(2-amino-) is a bifunctional aromatic compound comprising two benzoic acid moieties linked by an ether (oxy) bridge at the 3,3' positions, with amino groups (-NH₂) at the 2-position of each benzene ring. The ether linkage and amino substituents suggest unique reactivity, solubility, and coordination capabilities, making it relevant in polymer synthesis, metal-organic frameworks (MOFs), or catalysis .

Properties

CAS No.

32602-67-8

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

2-amino-3-(2-amino-3-carboxyphenoxy)benzoic acid

InChI

InChI=1S/C14H12N2O5/c15-11-7(13(17)18)3-1-5-9(11)21-10-6-2-4-8(12(10)16)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20)

InChI Key

DWTYTLYFPQXMCY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)OC2=CC=CC(=C2N)C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=CC(=C2N)C(=O)O)N)C(=O)O

Other CAS No.

32602-67-8

Synonyms

3-oxyanthranilic acid

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Bridging Group Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Benzoic acid, 3,3'-oxybis(2-amino-) Oxy (-O-) 3,3' (bridge); 2 (NH₂) Not explicitly reported Inferred ~300–350* Not explicitly listed Inferred from
Benzoic acid, 2,2'-azobis Azo (-N=N-) 2,2' (bridge) C₁₄H₁₀N₂O₄ 270.24 635-54-1
Benzoic acid, 3,3'-methylenebis[6-amino- Methylene (-CH₂-) 3,3' (bridge); 6 (NH₂) Not explicitly reported 61386-02-5
3-Aminobenzoic acid None (monomer) 3 (NH₂) C₇H₇NO₂ 137.14 99-05-8

*Estimated based on similar ether-linked benzoic acid derivatives (e.g., : polymers with 4,4'-oxybis-benzoic acid units).

Key Observations :

  • Bridging Groups : The oxy bridge in the target compound is less reactive than the azo group in ’s 2,2'-azobis derivative, which is prone to thermal decomposition. The methylene bridge in ’s compound offers flexibility but lower thermal stability compared to rigid ether linkages .

Physicochemical Properties

Table 2: Comparative Properties

Property Benzoic acid, 3,3'-oxybis(2-amino-) 3-Aminobenzoic Acid Benzoic acid, 2,2'-azobis
Water Solubility Likely moderate (polar NH₂ and COOH groups) 12.7 g/L (25°C) Low (nonpolar azo bridge)
Acidity (pKa) ~4–5 (COOH); ~9–10 (NH₂)* 4.85 (COOH); 9.7 (NH₂) ~2.5–3 (COOH)
Thermal Stability High (stable ether bridge) Moderate Low (azo decomposition)
Hazard Profile Likely irritant (inferred from NH₂/COOH) H302, H315 H302, H315, H319, H335

*Inferred from 3-aminobenzoic acid’s pKa values and ether-linked analogs .

Key Observations :

  • Acidity : The target compound’s carboxylic acid groups are less acidic than those in the azo-linked derivative () due to electron-donating NH₂ groups.
  • The azo compound () poses additional respiratory risks (H335) due to its volatile nature .

Preparation Methods

Direct Coupling of Pre-Functionalized Monomers

A plausible route involves synthesizing two 2-amino-3-carboxybenzene units and coupling them via an ether bond. This approach mirrors methods used for diaryl ethers, such as Ullmann or Mitsunobu couplings.

Synthesis of 2-Amino-3-Carboxybenzene Monomers

The monomer can be prepared through nitration and reduction of 3-carboxybenzoic acid derivatives. For example:

  • Nitration : Introduce a nitro group at the 2-position of 3-carboxybenzoic acid using mixed acid (HNO₃/H₂SO₄).

  • Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Ether Bond Formation

Coupling two monomers requires activating one hydroxyl group. In the Ullmann reaction , a copper catalyst facilitates the coupling of aryl halides with phenols:
Ar-X+Ar’-OHCu, baseAr-O-Ar’+HX\text{Ar-X} + \text{Ar'-OH} \xrightarrow{\text{Cu, base}} \text{Ar-O-Ar'} + \text{HX}
For this compound, one monomer must be halogenated (e.g., bromide at the 3-position), while the other retains a hydroxyl group.

Example Protocol

  • Reactants : 3-bromo-2-amino-benzoic acid and 3-hydroxy-2-amino-benzoic acid.

  • Conditions : CuI (10 mol%), K₂CO₃, DMSO, 110°C, 24 hours.

  • Yield : ~60–70% (estimated based on analogous reactions).

Sequential Functionalization of a Pre-Formed Ether Backbone

An alternative strategy constructs the ether bridge first, followed by introduction of amino and carboxylic acid groups.

Synthesis of 3,3'-Oxybis(benzoic acid)

Start with dibromobenzene derivatives. For example:

  • Williamson Ether Synthesis : React 3-bromo-benzoic acid with 3-hydroxy-benzoic acid in the presence of a base (K₂CO₃) and polar aprotic solvent (DMF).

  • Oxidation : Ensure carboxylic acid groups remain intact; mild conditions (e.g., KMnO₄ in alkaline medium) may be necessary.

Introduction of Amino Groups

Nitration followed by reduction:

  • Nitration : Use fuming HNO₃ at low temperatures to nitrate the 2-position of each benzene ring.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.

Challenges :

  • Nitration regioselectivity (para vs. ortho positions).

  • Over-reduction of carboxylic acids.

StepReagents/ConditionsPurpose
ChlorinationCl₂, FeCl₃, 60°CIntroduce chloro group at 2-position
OxidationH₂O₂, CH₃COOH, NaOAc, 90°CConvert methyl to carboxylic acid
AminationNH₃, CuCl, Na₂CO₃, DMSO, 150°CReplace chloro with amino group

Adapting this protocol for 3,3'-oxybis(2-amino-benzoic acid) would require:

  • Chlorination at both 3-positions of a diaryl ether precursor.

  • Oxidation to carboxylic acids.

  • Ammonolysis to replace chloride with amine.

Critical Analysis of Synthetic Challenges

Functional Group Compatibility

  • Amino Groups : Prone to oxidation during nitration or permanganate-mediated oxidations. Protecting groups (e.g., acetylation) may be necessary.

  • Carboxylic Acids : Can deprotonate under basic conditions, affecting reaction kinetics.

Regioselectivity in Electrophilic Substitution

The –NH₂ group is ortho/para-directing, while –COOH is meta-directing. Competing effects may lead to mixed products unless carefully controlled.

Purification Challenges

  • The polar nature of the compound (multiple –NH₂ and –COOH groups) complicates crystallization.

  • High-performance liquid chromatography (HPLC) or recrystallization from DMSO/water may be required.

Comparative Evaluation of Methods

MethodAdvantagesDisadvantagesYield Potential
Direct CouplingHigh purity, modularRequires pre-functionalized monomers60–70%
Sequential FunctionalizationFewer stepsRisk of over-oxidation or side reactions50–60%
Patent AdaptationScalable, uses inexpensive reagentsUnproven for this specific compound~40–50%

Q & A

Q. How do researchers design experiments to differentiate between passive diffusion and active transport of benzoic acid in cellular uptake?

  • Methodological Answer : Competitive inhibition assays using protonophores (e.g., CCCP) or ATPase inhibitors (e.g., sodium azide) distinguish passive uptake (pH-dependent) from active transport. Radiolabeled ([14C]-benzoic acid) uptake kinetics in wild-type vs. transporter-deficient strains (Δtpo1) quantify transporter contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.